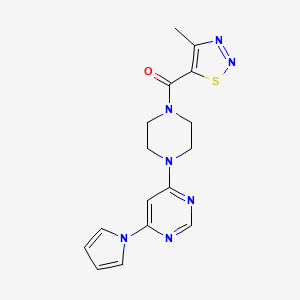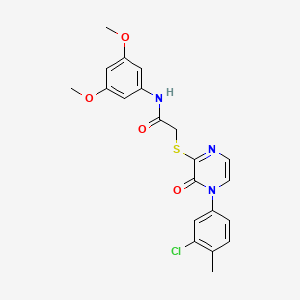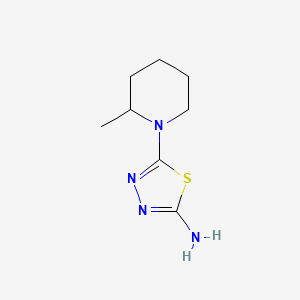![molecular formula C17H19N3OS B2520106 3-(3-methylthiophen-2-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one CAS No. 1903108-72-4](/img/structure/B2520106.png)
3-(3-methylthiophen-2-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3-methylthiophen-2-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one" is a complex organic molecule that appears to be related to various heterocyclic compounds synthesized for the purpose of evaluating biological activities, such as antimicrobial properties. The structure suggests the presence of a thiophene moiety, a cyclohepta[d]pyrimidinyl group, and a propanone segment, which may contribute to its potential biological activity.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-component one-pot reactions, as seen in the synthesis of 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and its derivatives . These methods are advantageous due to their efficiency and the ability to generate complex structures from simpler precursors. The synthesis of thieno[3,2-d]pyrimidin-4-ones also involves the use of methyl 3-aminothiophene-2-carboxylate with various isocyanates and isothiocyanates, leading to N- and S-alkyl derivatives . These synthetic strategies could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through various analytical techniques, including X-ray analysis for 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives . Such structural analyses are crucial for understanding the conformation and stereochemistry of the compound, which in turn can influence its biological activity.
Chemical Reactions Analysis
The reactivity of similar heterocyclic compounds includes alkylation, reaction with hydrazine, and further transformation into various derivatives with potential biological activities . The compound may also undergo similar reactions, which could be explored to modify its structure and enhance its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of these heterocyclic compounds, such as solubility, melting point, and stability, are important for their practical application. The compounds synthesized in the studies exhibit moderate to excellent antibacterial and antifungal activities, suggesting that the compound may also possess similar properties . The evaluation of these properties would be essential for further development as a pharmaceutical agent.
Applications De Recherche Scientifique
Antinociceptive and Anti-inflammatory Properties
Research on thiazolopyrimidine derivatives, which are structurally related to the specified compound, reveals their potential in addressing pain and inflammation. The study by Selvam et al. (2012) on the design, synthesis, and pharmacological evaluation of thiazolopyrimidine derivatives showed significant antinociceptive and anti-inflammatory activities. These compounds were synthesized through the reaction of heterocyclic thiazolopyrimidine with substituted aldehydes and evaluated using the tail-flick technique and carrageenan-induced paw edema test. The findings highlight the therapeutic potential of such derivatives in pain and inflammation management without focusing on specific drug use or side effects (Selvam, T., Karthik, V., Palanirajan, Vijayaraj Kumar, & Ali, M., 2012).
Anticancer and Antimicrobial Applications
Another study by Katariya et al. (2021) synthesized and evaluated 1,3-oxazole clubbed pyridyl-pyrazolines for their anticancer and antimicrobial properties. This research underscores the quest for novel biologically active compounds incorporating biologically active heterocyclic entities like oxazole, pyrazoline, and pyridine. The compounds exhibited potent anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA) and demonstrated effective in vitro antibacterial and antifungal activities. This exploration into heterocyclic compounds' biological potency emphasizes the potential of structurally related compounds in treating cancer and microbial infections without delving into specific drug applications or side effects (Katariya, K. D., Vennapu, D. R., & Shah, S., 2021).
Enabling Technologies in Heterocyclic Compound Synthesis
The synthesis of derivatives of pyrido[4,3-d]pyrimidin-4(3H)-one via iminophosphorane, as reported by Liu et al. (2006), presents a methodological advancement in the synthesis of complex heterocyclic compounds. This research outlines the aza-Wittig reaction as a key step in designing and synthesizing 2-substituted 3-aryl-8,9,10,11-tetrahydro-5-methyl[1]benzothieno[3′,2′ : 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones. Such methodological advancements are crucial in the development of new therapeutic agents, providing a foundation for synthesizing complex molecules with potential biological activities, thus indirectly supporting the broader application spectrum of compounds like "3-(3-methylthiophen-2-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one" (Liu, Jianchao, He, H., Ren, Qingyun, & Ding, M., 2006).
Propriétés
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-11-6-7-22-16(11)4-5-17(21)20-12-2-3-15(20)13-9-18-10-19-14(13)8-12/h6-7,9-10,12,15H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWYNORNZLXRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylthiophen-2-yl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2520024.png)

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoic acid](/img/structure/B2520026.png)

![3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine](/img/structure/B2520030.png)
![N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B2520032.png)

![N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide](/img/structure/B2520034.png)
![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2520037.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2520039.png)


![1-[(4-tert-butylphenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2520042.png)
![4-{3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B2520046.png)